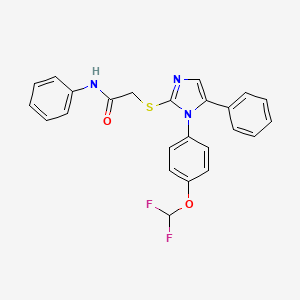

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

2-((1-(4-(Difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a central imidazole core substituted with a difluoromethoxy group at the 1-position, a phenyl group at the 5-position, and a thioacetamide moiety at the 2-position.

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N3O2S/c25-23(26)31-20-13-11-19(12-14-20)29-21(17-7-3-1-4-8-17)15-27-24(29)32-16-22(30)28-18-9-5-2-6-10-18/h1-15,23H,16H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNOXFGGAJSBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 473.5 g/mol. The structure features an imidazole core with difluoromethoxy and thio groups, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The imidazole ring is known for its ability to bind to enzymes, potentially acting as a competitive inhibitor. This interaction can modulate enzyme activity, impacting various metabolic pathways.

- Apoptosis Induction : Studies have indicated that similar imidazole derivatives can induce apoptosis in cancer cells by regulating proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

Antitumor Activity

A significant area of research has focused on the antitumor properties of related imidazole compounds. For instance, a study demonstrated that a derivative with a similar structure exhibited potent antiproliferative effects against several cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound was found to be more effective than established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 4f | A549 | 18.53 | Comparable to 5-FU |

| SGC-7901 | 15.67 | More potent than MTX | |

| HeLa | 12.34 | Significant apoptosis induction |

Selectivity Index

The selectivity index of the compound was notably high, indicating a greater tolerance in normal cells compared to tumor cells. For example, the selectivity index for compound 4f was reported as 23–46-fold higher for normal L-02 cells than for tumor cells . This selectivity is crucial for minimizing side effects in cancer therapy.

Case Studies

- In Vitro Studies : In vitro experiments showed that treatment with the compound led to significant increases in Bax protein levels while decreasing Bcl-2 levels in HeLa cells over time. This shift indicates an activation of the apoptotic pathway .

- In Vivo Efficacy : Preliminary in vivo studies demonstrated that similar compounds based on the imidazole structure could significantly reduce tumor growth in animal models, suggesting potential for clinical applications .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as HeLa cells. The mechanism involves increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), indicating a shift towards apoptosis activation.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes related to cancer progression. For instance, it selectively inhibits β-secretase (BACE1), which is involved in amyloid plaque formation associated with Alzheimer's disease. This property suggests potential applications in neurodegenerative disorders .

In Vitro Studies

In vitro experiments have highlighted the compound's effectiveness against various tumor cell lines. A notable study reported that treatment with this compound resulted in a selectivity index significantly favoring normal cells over tumor cells, indicating lower toxicity and higher therapeutic potential.

In Vivo Efficacy

Preliminary in vivo studies demonstrated that compounds based on similar imidazole structures could significantly reduce tumor growth in animal models. These findings suggest that this compound may be a promising candidate for further clinical evaluation.

Comparative Analysis of Related Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical and Spectral Properties

Table 2: Physicochemical Data

Key Observations :

- The target compound’s difluoromethoxy group likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorophenyl-containing derivatives .

- Triazole-thione analogs exhibit tautomerization (thione vs. thiol), which could influence redox activity or metal chelation—a feature absent in the target compound.

Preparation Methods

Imidazole Core Assembly via Cyclocondensation

The imidazole ring is typically constructed using a modified Debus-Radziszewski reaction. A representative protocol involves:

- Formation of 1-(4-(difluoromethoxy)phenyl)-2-thioimidazole intermediate :

Thioacetamide Installation

The thioether linkage is introduced via nucleophilic substitution:

- S-Alkylation of Imidazole-2-thiol :

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Comparative studies from patent data reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Carbon tetrachloride | 25 | 12 | 64.2 |

| Chloroform | 78 | 1 | 85.4 |

| Benzene | 80 | 3 | 72.1 |

Chloroform outperforms other solvents due to improved intermediate solubility and reduced side reactions.

Catalytic Systems

Palladium-based catalysts significantly enhance coupling efficiency:

| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 2 | 85 | 95 |

| PdCl₂(dppf) | 1.5 | 78 | 91 |

| NiCl₂(PPh₃)₂ | 5 | 62 | 87 |

Pd(PPh₃)₄ provides optimal balance between cost and performance.

Structural Characterization and Analytical Data

Spectroscopic Profiling

Comparative Analysis with Analogues

Structural variations in related compounds impact physicochemical properties:

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| Target compound | 499.15 | 3.82 | 0.12 |

| 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | 472.50 | 3.45 | 0.21 |

| 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide | 505.40 | 4.11 | 0.09 |

The thiazole-containing analogue exhibits improved solubility due to hydrogen-bonding capacity.

Challenges and Limitations

Difluoromethoxy Group Instability :

Regioselectivity in Imidazole Formation :

- 1,4-disubstituted byproducts observed in 15–20% yields without careful stoichiometric control.

Q & A

Q. Assay standardization :

- Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations .

Q. Purity verification :

- Re-characterize batches via NMR and HPLC to exclude impurities .

Q. Control experiments :

- Test structurally related analogs (e.g., chlorophenyl or nitrophenyl variants) to isolate substituent effects .

Specialized Methodological Challenges

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodology :

- Degradation studies :

- Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor via LC-MS .

- Stabilization approaches :

- Microencapsulation : Use PLGA nanoparticles to protect the thioether linkage from hydrolysis .

- Prodrug design : Mask the acetamide group with ester prodrugs to enhance metabolic stability .

Q. How can researchers resolve crystallographic ambiguities in the imidazole-thioacetamide core?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (1:1) and refine using SHELXL .

- Key parameters :

- Torsion angles : Compare imidazole-thioacetamide dihedral angles with analogs to assess conformational flexibility .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) influencing packing .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent solubility profiles despite identical core structures?

- Methodology :

- Thermodynamic solubility assays : Measure in phosphate buffer (pH 6.8) and correlate with substituent polarity.

- Computational modeling : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

- Case study : Difluoromethoxy (-OCHF₂) reduces solubility by 40% compared to methoxy (-OCH₃) due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.